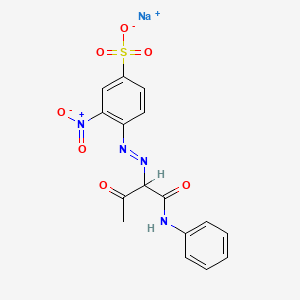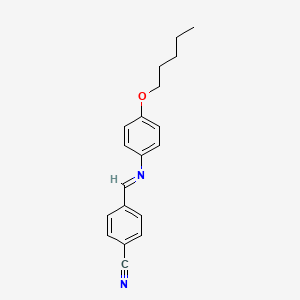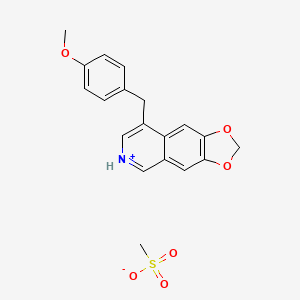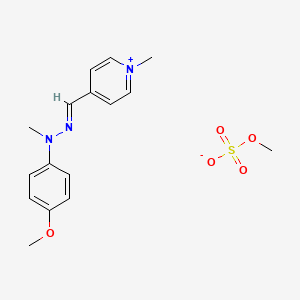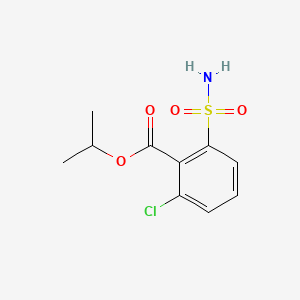
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester is a chemical compound with the molecular formula C10H12ClNO4S It is known for its unique structural features, which include a benzoic acid core substituted with chlorine, sulfamoyl, and isopropyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester typically involves the esterification of 2-chloro-6-sulfamoylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The sulfamoyl group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid derivatives.
Hydrolysis: The major product is 2-chloro-6-sulfamoylbenzoic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester involves its interaction with specific molecular targets. The chlorine and sulfamoyl groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-chloro-6-sulfamoyl-: Lacks the isopropyl ester group, making it less lipophilic.
Benzoic acid, 2-chloro-4-sulfamoyl-, isopropyl ester: Differently substituted, affecting its chemical and biological properties.
Uniqueness
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the isopropyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Propriétés
Numéro CAS |
2374-89-2 |
|---|---|
Formule moléculaire |
C10H12ClNO4S |
Poids moléculaire |
277.73 g/mol |
Nom IUPAC |
propan-2-yl 2-chloro-6-sulfamoylbenzoate |
InChI |
InChI=1S/C10H12ClNO4S/c1-6(2)16-10(13)9-7(11)4-3-5-8(9)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15) |
Clé InChI |
UCUUOTCLCHPTTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C=CC=C1Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-](/img/structure/B13761479.png)
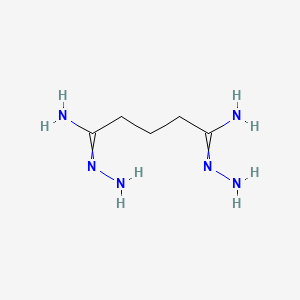
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
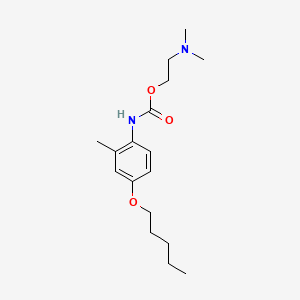
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)

